molecular formula C16H21BO4 B8090049 Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B8090049
M. Wt: 288.1 g/mol
InChI Key: WDWPURQFPYIESN-DHZHZOJOSA-N
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Description

Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a useful research compound. Its molecular formula is C16H21BO4 and its molecular weight is 288.1 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

1. Chemical Structure and Properties

The molecular formula of this compound is C15H21BO4C_{15}H_{21}BO_4, with a molecular weight of approximately 276.14 g/mol. The compound features a dioxaborolane moiety which is known for its applications in drug development and material science due to its unique reactivity and stability.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with methyl acrylate under controlled conditions. The use of catalysts such as palladium can enhance the efficiency of the coupling reaction.

3.1 Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown potent activity against Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli for related compounds .
  • Antifungal Activity : The compound has also demonstrated antifungal effects against various strains of Candida and other fungi .

3.2 Cytotoxicity Studies

Cytotoxicity assays performed on cell lines such as HaCat and Balb/c 3T3 revealed that certain derivatives exhibit selective toxicity towards cancerous cells while sparing normal cells . This selectivity is crucial for therapeutic applications in oncology.

The biological activity of this compound is likely attributed to its ability to interact with key enzymes and cellular targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that the compound can bind effectively to DNA gyrase—an essential enzyme for bacterial DNA replication—through multiple interactions including hydrogen bonds and pi-stacking interactions .

5. Case Studies

StudyFindings
Study ADemonstrated antibacterial activity with MIC values as low as 0.21 μM against E. coli .
Study BShowed significant antifungal activity against Candida species .
Study CExhibited selective cytotoxicity towards cancer cells in vitro .

6. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities including antimicrobial and potential anticancer effects. Ongoing research into its mechanisms of action and optimization could lead to the development of new therapeutic agents.

Properties

IUPAC Name

methyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-11H,1-5H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWPURQFPYIESN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.